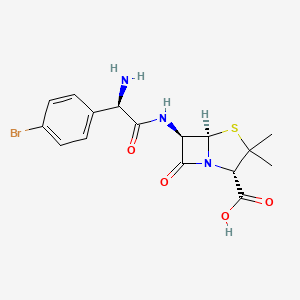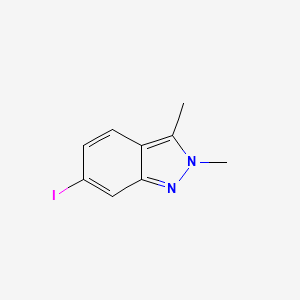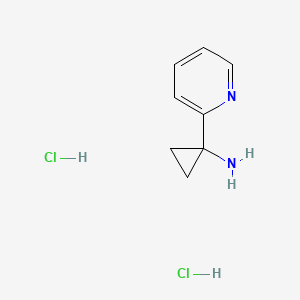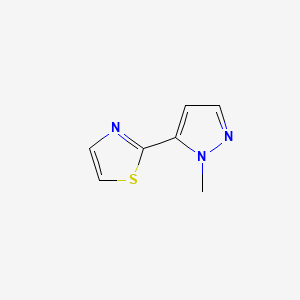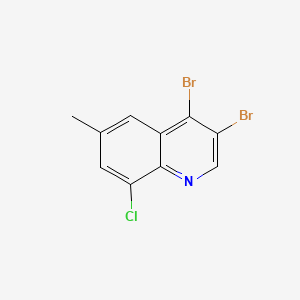![molecular formula C12H16N2 B577862 1-Benzyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-42-9](/img/structure/B577862.png)
1-Benzyl-1,6-diazaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a diazaspiro heptane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under basic conditions to form the spirocyclic core. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Benzyl-1,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting central nervous system disorders.
Medicine: Explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The benzyl group can enhance lipophilicity, facilitating the compound’s ability to cross biological membranes and reach its site of action .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine:
2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one: Another spirocyclic compound with a diphenylmethyl group, used in different chemical contexts.
2-Oxa-6-azaspiro[3.3]heptane: A spirocyclic compound with an oxygen atom in the ring, offering different chemical properties.
Uniqueness
1-Benzyl-1,6-diazaspiro[3.3]heptane is unique due to its specific combination of a benzyl group and a diazaspiro heptane core, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-benzyl-1,6-diazaspiro[3.3]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12/h1-5,13H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNOPAFADPEJRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
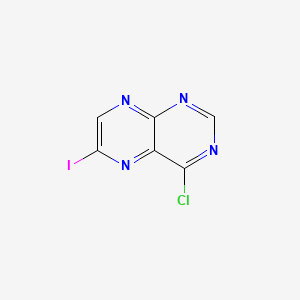
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)

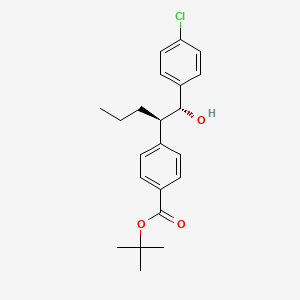

![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)
